

GPR110 Expression in Cancer Cell Lines: A Technical Guide

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G protein-coupled receptor 110 (GPR110), also known as Adhesion G Protein-Coupled Receptor F1 (ADGRF1), is an orphan GPCR implicated in various physiological and pathological processes.[1] Emerging evidence highlights its role in cancer progression, making it a potential therapeutic target.[1][2][3][4] This guide provides a comprehensive overview of GPR110 expression in different cancer cell lines, details common experimental protocols for its study, and visualizes associated signaling pathways and workflows.

GPR110 Expression Across Various Cancer Cell Lines

GPR110 expression is frequently dysregulated in several cancer types, including breast, lung, and osteosarcoma.[1][5][6] Its expression often correlates with more aggressive phenotypes, such as increased tumorigenicity and resistance to therapy.[5][7]

Table 1: GPR110 mRNA Expression in Selected Cancer Cell Lines



Cancer Type	Cell Line	Relative GPR110 Expression Level	Key Findings	Reference
HER2+ Breast Cancer	BT474	Higher in Aldefluor+ and anti-HER2 therapy-resistant cells	GPR110 is overexpressed in tumorigenic and drug-resistant populations.	[5]
SKBR3	Higher in Aldefluor+ and anti-HER2 therapy-resistant cells	Knockdown of GPR110 reduces cell growth, migration, and invasion.	[5]	
HCC1569	Higher in Aldefluor+ cells	GPR110 is upregulated in the tumorigenic cell population.	[5]	_
MDA-MB-361	Higher in Aldefluor+ cells	GPR110 is upregulated in the tumorigenic cell population.	[5]	_
AU565	No significant difference between Aldefluor+ and Aldefluor- cells	[5]		_
HCC1954	No significant difference between Aldefluor+ and Aldefluor- cells	[5]		



Triple-Negative Breast Cancer	Not specified	Highly expressed in TNBC	GPR110 promotes EMT and cancer stem cell phenotypes.	[2]
Lung Cancer	H460	Low/Barely expressed	[6]	
A549	Low/Barely expressed	[6]		_
H1299	Low/Barely expressed	Overexpression of GPR110 in this cell line promotes proliferation and migration.	[6]	
SPC-A1	Low/Barely expressed	[6]		_
PC-9	Significantly higher	[6][8]	-	
QG56	Significantly higher	[6][8]		
Osteosarcoma	SAOS-2, K7M2	Not specified	Knockdown of GPR110 decreases proliferation, migration, and invasion.	[1]

Experimental Protocols

The quantification and functional characterization of GPR110 expression in cancer cell lines involve a variety of molecular and cellular biology techniques.



Quantitative Real-Time PCR (qRT-PCR) for GPR110 mRNA Expression

This protocol is used to determine the relative gene expression of GPR110.[5]

- RNA Isolation: Total RNA is extracted from cultured cancer cell lines using a suitable RNA
 isolation kit following the manufacturer's instructions. The quality and quantity of the RNA are
 assessed using a spectrophotometer.
- cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
- qPCR Reaction: The qPCR is performed using a real-time PCR system. The reaction mixture typically contains cDNA template, forward and reverse primers for GPR110, a fluorescent probe (e.g., from TaqMan Gene Expression Assays), and qPCR master mix.[5]
- Thermal Cycling: The thermal cycler is programmed with an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.
- Data Analysis: The cycle threshold (Ct) values are determined for both GPR110 and a housekeeping gene (e.g., PPIA) for normalization.[5] The relative expression of GPR110 is calculated using the comparative CT (ΔΔCT) method.[5]

Western Blotting for GPR110 Protein Expression

This technique is used to detect and quantify GPR110 protein levels.[1][6]

- Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.



- Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then
 incubated with a primary antibody specific for GPR110. After washing, the membrane is
 incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)
 detection system. The band intensity can be quantified using densitometry software.

Cell Migration and Invasion Assays

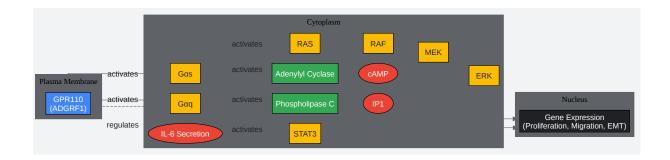
These assays evaluate the effect of GPR110 on cancer cell motility.[5][6]

- Transwell Assay:
 - For migration assays, cells are seeded in the upper chamber of a Transwell insert with a
 porous membrane. The lower chamber contains a chemoattractant. After incubation, nonmigrated cells are removed, and migrated cells on the lower surface of the membrane are
 stained and counted.[6]
 - For invasion assays, the Transwell insert is coated with a basement membrane extract (e.g., Matrigel). The procedure is similar to the migration assay, but it assesses the ability of cells to degrade the extracellular matrix and invade.[5]
- Wound Healing Assay:
 - A confluent monolayer of cells is "scratched" to create a cell-free gap.
 - The closure of the gap by cell migration is monitored and photographed at different time points. The rate of wound closure is then quantified.[6]

Visualizations GPR110 Signaling Pathways

GPR110 is an adhesion GPCR that can couple to multiple G proteins to activate downstream signaling pathways.[9][10] In cancer, GPR110 has been shown to engage Gαs and Gαq proteins, leading to the activation of the RAS signaling pathway.[2][10] Additionally, it has been implicated in the regulation of the IL-6/STAT3 pathway.[11]





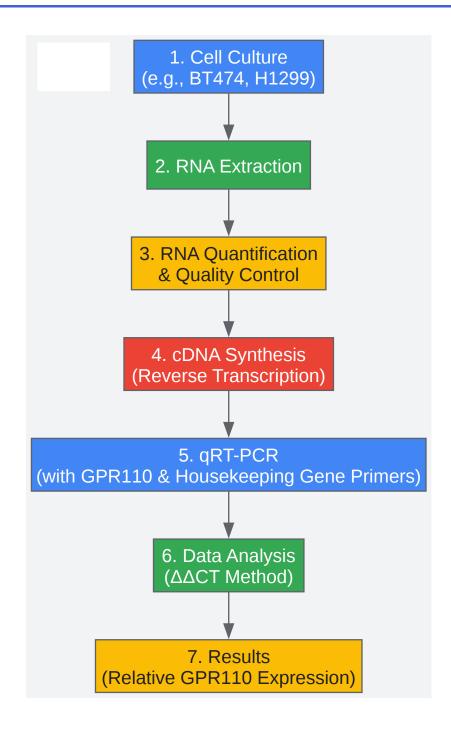
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GPR110 signaling pathways in cancer.

Experimental Workflow for Quantifying GPR110 Expression

The following diagram illustrates a typical workflow for the quantification of GPR110 mRNA expression in cancer cell lines using qRT-PCR.





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Workflow for GPR110 mRNA quantification.

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